molecular formula C8H8BF3O4 B1592775 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid CAS No. 290832-43-8

2-Methoxy-5-(trifluoromethoxy)phenylboronic acid

Cat. No. B1592775
Key on ui cas rn: 290832-43-8
M. Wt: 235.95 g/mol
InChI Key: PZDNMFGRXYPDJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06518273B1

Procedure details

n-Butyllithium (1.6M in hexanes, 3.8 mL, 6 mmol) was added dropwise to a cooled (−78° C.) solution of 2-bromo-1-methoxy-4-(trifluoromethoxy)benzene (Description 16, 1.5 g, 5.5 mmol) in tetrahydrofuran (prefiltered through alumina, 18 mL) [internal temperature <−70° C.]. The mixture was stirred at −78° C. for 15 min., then trimethylborate (2 mL, 17.6 mmol) was added dropwise [internal temperature <−70° C.]. The mixture was stirred at −78° C. for 30 min., then hydrochloric acid (1M, 6 mL) was added. The mixture was warmed to room temperature and stirred for 30 min. Water (25 mL) was added and the mixture was extracted with ethyl acetate (2×40 mL). The combined organic fractions were washed with water (20 mL) and brine (20 mL), dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was triturated with hexane and the solid was collected and dried in vacuo at 40° C. to give the title compound as an off white solid (366 mg, 28%). 1H NMR (360 MHz, CDCl3) δ3.93 (3H, s), 5.84 (2H, s), 6.90 (1H, d, J 9.0 Hz), 7.29 (1H, m) and 7.70 (1H, J 2.6 Hz).
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:12]=[C:11]([O:13][C:14]([F:17])([F:16])[F:15])[CH:10]=[CH:9][C:8]=1[O:18][CH3:19].C[O:21][B:22](OC)[O:23]C.Cl>O1CCCC1.O>[CH3:19][O:18][C:8]1[CH:9]=[CH:10][C:11]([O:13][C:14]([F:17])([F:16])[F:15])=[CH:12][C:7]=1[B:22]([OH:23])[OH:21]

Inputs

Step One
Name
Quantity
3.8 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)OC(F)(F)F)OC
Name
Quantity
18 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
COB(OC)OC
Step Four
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 15 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at −78° C. for 30 min.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (2×40 mL)
WASH
Type
WASH
Details
The combined organic fractions were washed with water (20 mL) and brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with hexane
CUSTOM
Type
CUSTOM
Details
the solid was collected
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC1=C(C=C(C=C1)OC(F)(F)F)B(O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 366 mg
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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